molecular formula C6H11NO2 B2784736 2-(1-Azetidinyl)propanoic acid CAS No. 1849613-27-9

2-(1-Azetidinyl)propanoic acid

Cat. No.: B2784736
CAS No.: 1849613-27-9
M. Wt: 129.159
InChI Key: UFAWZEXRUMEVNX-UHFFFAOYSA-N
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Description

2-(1-Azetidinyl)propanoic acid is a chemical compound of significant interest in organic and medicinal chemistry research, characterized by the presence of a four-membered azetidine ring. This structure is a prominent scaffold in drug discovery due to its conformational constraints and potential to improve the pharmacokinetic properties of bioactive molecules . The azetidine ring is a key feature in various therapeutic agents, ranging from antibiotics like penicillins to cholesterol-lowering drugs like Ezetimibe, underscoring its broad utility . Researchers value this compound for its potential application in developing new pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as its use in organic synthesis for constructing complex peptides and phytosiderophores . The mechanism of action for azetidine-containing compounds can vary widely but often involves targeted interactions with enzymes or proteins. Some analogs are known to act as mimics of natural amino acids, such as proline, which may lead to the incorporation into proteins and subsequent modulation of biological activity . This product is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(6(8)9)7-3-2-4-7/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAWZEXRUMEVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 1 Azetidinyl Propanoic Acid Systems

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including the formation of esters and amides, which are fundamental reactions in organic synthesis and medicinal chemistry.

Esterification and Amidation Reactions

Esterification of 2-(1-Azetidinyl)propanoic acid would be expected to proceed under standard conditions, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, milder conditions employing coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an alcohol could also be utilized to form the corresponding ester.

Similarly, amidation would likely be achievable by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) would also be a probable route to amide derivatives.

Table 1: Plausible Esterification and Amidation Reactions of this compound

Reaction TypeReagents and Conditions (Hypothetical)Product
EsterificationR-OH, H₂SO₄ (cat.), heat2-(1-Azetidinyl)propanoate ester
Amidation1. SOCl₂ or (COCl)₂ 2. R¹R²NHN,N-dialkyl-2-(1-azetidinyl)propanamide
Amidation (Coupling)R¹R²NH, HATU, DIPEA, DMFN,N-dialkyl-2-(1-azetidinyl)propanamide

Note: This table represents hypothetical reactions based on general organic chemistry principles, as specific literature for this compound is not available.

Peptide Coupling Strategies

Given its amino acid-like structure, this compound could potentially be incorporated into peptide chains. Standard solid-phase or solution-phase peptide synthesis methodologies would likely be applicable. The carboxylic acid would be activated using common peptide coupling reagents, allowing for the formation of an amide bond with the N-terminus of a growing peptide chain or an amino acid ester. The choice of coupling reagent and conditions would be crucial to avoid side reactions and ensure efficient and stereochemically pure peptide formation.

Transformations on the Azetidine (B1206935) Ring

The four-membered azetidine ring is characterized by significant ring strain (approximately 25-26 kcal/mol), which influences its reactivity and makes it susceptible to ring-opening and other transformations.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring is a secondary amine and is therefore nucleophilic. It would be expected to undergo N-alkylation with alkyl halides or other electrophilic alkylating agents. Similarly, N-acylation should be readily achievable by reacting the compound with acyl chlorides or acid anhydrides, likely in the presence of a base to neutralize the acid byproduct. These reactions would yield N-substituted derivatives of this compound.

Ring Expansion and Contraction Studies

While there are no specific studies on the ring expansion or contraction of this compound, azetidine rings, in general, can undergo such transformations. For instance, rearrangement reactions, often promoted by acids or other reagents, can lead to the formation of larger rings like pyrrolidines or smaller rings, although the latter is less common. The specific pathways for such transformations would depend on the substituents and the reaction conditions employed.

Reactions Involving Strain Energy Release

The inherent strain energy of the azetidine ring is a driving force for many of its reactions. Nucleophilic ring-opening is a characteristic reaction of azetidines, particularly when the nitrogen is quaternized or activated by an electron-withdrawing group. In the case of this compound, protonation or Lewis acid activation of the nitrogen could facilitate attack by a nucleophile at one of the ring carbons, leading to a ring-opened product. The regioselectivity of such an attack would be influenced by steric and electronic factors of the substituents on the ring.

Table 2: Anticipated Transformations on the Azetidine Ring

Reaction TypeReagents and Conditions (Hypothetical)Product Type
N-AlkylationR-X (X=halide), BaseN-Alkyl-2-(1-azetidinyl)propanoic acid derivative
N-AcylationRCOCl or (RCO)₂O, BaseN-Acyl-2-(1-azetidinyl)propanoic acid derivative
Ring-OpeningNu⁻, H⁺ or Lewis AcidRing-opened amino acid derivative

Note: This table outlines expected reactions based on the known chemistry of azetidines. Specific experimental validation for this compound is lacking in the current literature.

Synthesis of Novel Azetidine and Azetidinone Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a diverse array of novel azetidine derivatives. Chemical modification is primarily centered on the reactivity of the propanoic acid's carboxylic acid functional group. Through standard organic transformations such as amide bond formation and esterification, the core azetidine structure can be elaborated with various functional groups, leading to new chemical entities with potentially unique properties. These derivatizations maintain the integral azetidine ring while introducing new substituents via the propanoic acid side chain.

Amide Bond Formation

A primary route for derivatization involves the formation of amides through the coupling of the carboxylic acid group of this compound with a wide range of primary and secondary amines. This transformation is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. chemistrysteps.comhepatochem.com Common strategies employ coupling reagents to facilitate this process, which is one of the most frequently used reactions in medicinal chemistry. nih.gov

The general reaction proceeds by activating the carboxylic acid, which then reacts with an amine to form the corresponding N-substituted amide.

General Scheme for Amide Synthesis:

A variety of coupling reagents have been developed for this purpose, each with specific advantages. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. chemistrysteps.compeptide.comjove.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. jove.com To minimize potential side reactions or racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. nih.govpeptide.com Other classes of coupling reagents include phosphonium salts and aminium salts, which are also highly efficient. hepatochem.com

The choice of amine reactant is vast, allowing for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic groups. The reaction conditions are generally mild, often proceeding at room temperature. chemistrysteps.com

Table 1: Representative Amide Coupling Reactions for Carboxylic Acids

Carboxylic Acid Moiety Amine Coupling Reagent/Conditions Product Moiety Yield (%) Reference
2-Arylpropanoic Acid (R)-(-)-2-Amino-1-butanol DCC N-((R)-1-hydroxybutan-2-yl)-2-arylpropanamide - nih.govresearchgate.net
Boc-protected Valine 4-amino-N-(4-methoxybenzyl)benzamide EDC, DMAP, HOBt, DIPEA Boc-Val-NH-(C₆H₄)-CONH-(C₆H₄)-OCH₃ - nih.gov
Phenylacetic Acid Benzylamine B(OCH₂CF₃)₃, MeCN, 80°C N-benzyl-2-phenylacetamide 91 acs.orgnih.gov
Propanoic Acid Benzylamine Toluene, reflux N-Benzylpropionamide 90 rsc.org
3-Phenylpropanoic Acid Morpholine p-Xylene, reflux N-(Morpholino)-3-phenylpropionamide 94 rsc.org

This table presents generalized data for amide coupling reactions on similar carboxylic acid structures to illustrate the synthetic possibilities for this compound.

Esterification

Another significant pathway for creating novel derivatives of this compound is through esterification of the carboxylic acid group. The Fischer esterification is a classic and direct method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemistrysteps.comchemguide.co.uk

This reaction is an equilibrium process. masterorganicchemistry.comlibretexts.org To favor the formation of the ester product, the equilibrium can be shifted to the right by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed. chemistrysteps.comlibretexts.org

General Scheme for Fischer Esterification:

The reactivity in esterification is influenced by several factors, including the structure of the alcohol, reaction temperature, and the molar ratio of the reactants. ceon.rsresearchgate.net Studies on propanoic acid have shown that the reaction rate and yield increase with temperature and with a higher molar ratio of alcohol to acid. ceon.rs Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance. ceon.rs For example, the reactivity of alcohols with propanoic acid follows the descending order: 1-butanol > 1-propanol > ethanol > 2-propanol. ceon.rsresearchgate.net

This method allows for the synthesis of a wide range of esters by varying the alcohol component, from simple alkyl esters to more complex structures.

Table 2: Representative Fischer Esterification Reactions of Propanoic Acid

Carboxylic Acid Alcohol Catalyst Temperature (°C) Molar Ratio (Acid:Alcohol:Cat) Max. Yield (%) Reference
Propanoic Acid 1-Propanol H₂SO₄ 65 1:10:0.20 96.9 ceon.rsresearchgate.net
Propanoic Acid Ethanol H₂SO₄ - - - nagwa.com
Propanoic Acid 1-Butanol H₂SO₄ 45 1:10:0.20 >90 ceon.rs
Propanoic Acid 2-Propanol H₂SO₄ 45 1:10:0.20 ~60 ceon.rs

This table provides data from studies on propanoic acid to exemplify the conditions and outcomes applicable to the esterification of this compound.

Role As a Molecular Building Block and Scaffold in Advanced Chemical Synthesis

Application in Peptidomimetic Design

The design of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial strategy in drug discovery to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.gov 2-(1-Azetidinyl)propanoic acid serves as an important scaffold in this area, primarily as a constrained proline analogue. nih.gov

The incorporation of azetidine-based amino acids into peptide sequences can induce specific secondary structures, such as β-turns and helices. researchgate.net The four-membered ring of the azetidine (B1206935) moiety restricts the torsional angles of the peptide backbone, leading to a more defined conformation. scite.ai This pre-organization can enhance the binding affinity of the peptidomimetic to its biological target.

Research on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids has shown that this moiety can act as a β-turn inducer. researchgate.net Furthermore, the azetidine nitrogen can participate in hydrogen bonding, further stabilizing the desired conformation. researchgate.net While direct studies on this compound are limited, the extensive research on the closely related azetidine-2-carboxylic acid (Aze), a lower homologue of proline, provides strong evidence for its utility. nih.gov The substitution of proline with Aze has been shown to alter the properties of proteins, indicating its influence on peptide conformation. nih.govnih.gov

Feature Description Impact on Peptidomimetic Design
Structural Mimicry Acts as a constrained analogue of proline.Enables the design of peptides with enhanced stability and receptor affinity.
Conformational Rigidity The four-membered ring restricts backbone flexibility.Induces specific secondary structures like β-turns. researchgate.net
Hydrogen Bonding The azetidine nitrogen can act as a hydrogen bond acceptor. researchgate.netStabilizes desired peptide conformations.

Development of Conformationally Constrained Analogues

The development of conformationally constrained analogues of bioactive molecules is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. The rigid nature of the azetidine ring makes this compound an excellent scaffold for this purpose. enamine.netnih.gov

By incorporating the this compound moiety, chemists can lock a flexible molecule into a specific, biologically active conformation. This reduction in conformational entropy can lead to a more favorable binding energy with the target receptor. enamine.net

Studies on L-azetidine-2-carboxylic acid have demonstrated that while it imparts more flexibility compared to proline, it still significantly constrains the peptide backbone. nih.govnih.gov This controlled flexibility can be advantageous in optimizing ligand-receptor interactions. The substitution of proline with azetidine-2-carboxylic acid in collagen-like poly(tripeptide)s, for instance, has been shown to affect the stability of the triple helix, highlighting its profound conformational influence.

The use of azetidine-containing building blocks is a recognized approach to limit the conformational flexibility of molecules in drug design, leading to higher affinity drug candidates. enamine.net

Use in Heterocyclic Compound Synthesis

The strained four-membered ring of azetidine makes it a reactive intermediate that can be utilized in the synthesis of more complex heterocyclic systems. nih.gov While specific examples detailing the use of this compound as a starting material for fused or spirocyclic heterocycles are not extensively documented, the general reactivity of the azetidine ring suggests its potential in this area.

Unsaturated azetidines, known as azetines, are valuable intermediates for accessing a variety of other heterocycles through ring-expansion and cycloaddition reactions. nih.gov The propanoic acid side chain of this compound offers a functional handle that could be exploited for intramolecular cyclization reactions, potentially leading to the formation of bicyclic systems. For example, the carboxylic acid could be activated and reacted with a substituent on the azetidine ring or an adjacent part of the molecule to form a new fused ring.

The synthesis of various heterocyclic compounds, including those with nitrogen, oxygen, and sulfur, often employs metal catalysts to facilitate ring formation. researchgate.net It is plausible that this compound could serve as a precursor in such catalyzed reactions to generate novel heterocyclic scaffolds.

Synthetic Strategy Potential Application of this compound
Intramolecular Cyclization The propanoic acid moiety could be used to form a new ring fused to the azetidine.
Ring Expansion The strained azetidine ring could be opened and rearranged to form larger heterocycles.
Cycloaddition Reactions Derivatives of this compound could participate in [3+2] or other cycloaddition reactions.

Contributions to Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The rigid scaffold of this compound can serve as a well-defined template for positioning key functional groups in a specific spatial arrangement, thereby contributing to the development of new pharmacophore models. nih.gov

The azetidine ring itself is a key component in several biologically active compounds and has been the subject of structure-activity relationship (SAR) studies. For example, azetidine amides have been identified as potent small-molecule inhibitors of STAT3. acs.org In these inhibitors, the azetidine ring acts as a rigid linker between other pharmacophoric elements.

Furthermore, 2-azetidinone derivatives have been evaluated for their anticancer and antimicrobial activities, and quantitative structure-activity relationship (QSAR) studies have been performed to understand the structural requirements for their biological effects. nih.gov These studies highlight the importance of the azetidine core in defining the pharmacophoric features of these molecules. The defined geometry of the this compound scaffold can help in designing ligands with improved selectivity and potency by ensuring a precise fit to the target's binding site.

Pharmacophoric Feature Contribution of the this compound Scaffold
Defined 3D Structure The rigid azetidine ring provides a fixed orientation for substituents.
Hydrogen Bonding The nitrogen atom and the carboxylic acid group can act as hydrogen bond donors/acceptors.
Hydrophobic Interactions The aliphatic portion of the azetidine ring can engage in hydrophobic interactions.

Mechanistic Investigations of Biological Interactions Molecular and Cellular Level

Mimicry of Natural Amino Acids and Protein Misincorporation Mechanisms

L-azetidine-2-carboxylic acid (AZE) is a non-protein amino acid that functions as a structural analog, or mimic, of the proteinogenic amino acid L-proline. nih.govnih.gov This structural similarity allows AZE to be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis. nih.govnih.gov In most eukaryotic cells, the systems in place to ensure fidelity in protein assembly fail to distinguish AZE from proline. nih.gov This evasion of the editing and proofreading mechanisms leads to the erroneous incorporation of AZE into nascent polypeptide chains in place of proline residues. nih.govnih.gov

The substitution of proline with AZE has significant consequences for protein structure. nih.gov Proline is unique among the standard amino acids for its cyclic structure, which imposes rigid constraints on the polypeptide backbone, often inducing specific turns or disrupting secondary structures like alpha-helices. The smaller, four-membered ring of AZE introduces different conformational constraints. nih.gov Molecular modeling studies have indicated that the misincorporation of even a single AZE molecule can cause a severe bend in the polypeptide chain. nih.gov Multiple substitutions within a proline-rich region can lead to the complete disruption of structures such as the poly-proline type II helix, which is crucial for the function of many proteins. nih.gov This alteration of protein conformation can lead to misfolding, loss of function, and the induction of cellular stress. rsc.orgnih.gov

The entry of L-azetidine-2-carboxylic acid (AZE) into the cellular protein synthesis pathway begins with its recognition by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging L-proline onto its corresponding transfer RNA (tRNAPro). nih.govbiorxiv.org In most organisms, ProRS cannot effectively discriminate between proline and its analog, AZE. nih.gov Consequently, the enzyme adenylates AZE and covalently attaches it to tRNAPro, forming azetidinyl-tRNAPro. nih.govbiorxiv.org

This "mischarged" tRNA is then delivered to the ribosome, where it participates in translation. During peptide bond formation, AZE is incorporated into the growing polypeptide chain at positions encoded by proline codons (CCU, CCC, CCA, and CCG). nih.govbiorxiv.org The result is the synthesis of aberrant proteins containing AZE instead of proline. nih.gov The accumulation of these misfolded proteins can overwhelm the cell's protein quality control systems, leading to a condition known as proteotoxic stress and triggering the unfolded protein response (UPR), a global stress response aimed at restoring proteostasis. nih.govnih.gov While some AZE-producing plants have evolved ProRS enzymes that can distinguish between the two molecules, this discriminatory ability is generally absent in other plants and in mammalian cells. nih.gov

Enzyme-Mediated Azetidine (B1206935) Ring Opening Mechanisms

The four-membered ring of azetidine is chemically strained, making it susceptible to ring-opening reactions. nih.gov Certain microorganisms have evolved enzymatic pathways to cleave this ring, a process that can serve as a detoxification mechanism and allow the use of the compound as a nutrient source. rsc.org This biodegradation is an effective strategy to neutralize the toxicity of L-azetidine-2-carboxylic acid (AZE). rsc.org

Specific enzymes, known as azetidine hydrolases, catalyze the hydrolytic opening of the AZE ring. nih.gov An L-azetidine-2-carboxylate (AC) hydrolase identified in Pseudomonas sp. strain A2C was shown to be a member of the haloacid dehalogenase (HAD) superfamily. nih.gov This enzyme catalyzes the cleavage of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.gov In Pseudomonas, this hydrolase activity is localized to the periplasmic space, allowing the bacterium to detoxify AZE in its immediate environment before it can be transported into the cytoplasm and interfere with protein synthesis. nih.gov Similarly, an L-AZC hydrolase from Novosphingobium sp. MBES04, also belonging to the HAD superfamily, demonstrates high substrate and stereospecificity for the hydrolysis of L-AZE. rsc.org Structural and biochemical studies of these enzymes have provided detailed molecular insights into their catalytic mechanisms and high specificity. rsc.org

Cellular Responses to Azetidine Exposure

Exposure of cells to L-azetidine-2-carboxylic acid (AZE) induces a state of proteotoxic stress due to the widespread misincorporation of the amino acid analog into proteins. nih.govnih.gov To cope with the accumulation of aberrant and misfolded proteins, cells activate sophisticated protein quality control pathways. biorxiv.orgnih.gov A primary response is the upregulation of the ubiquitin-proteasome system, which identifies and degrades misfolded proteins to prevent their aggregation and restore cellular homeostasis. biorxiv.org Studies in Saccharomyces cerevisiae have shown that genes involved in the proteasome are essential for surviving AZE-induced stress. biorxiv.orgnih.gov Additionally, other cellular processes, such as actin cytoskeleton organization and endocytosis, have been identified as being affected by and involved in the response to AZE exposure. nih.gov

In the central nervous system, microglia are the resident immune cells, and their activation is a key component of neuroinflammation. mdpi.com Studies using the BV2 microglial cell line have demonstrated that L-azetidine-2-carboxylic acid (AZE) triggers potent pro-inflammatory responses. nih.govnih.gov Exposure to AZE leads to a significant, dose-dependent increase in the release of nitric oxide, a key inflammatory mediator. nih.govnih.gov Furthermore, AZE treatment upregulates the gene expression of several pro-inflammatory markers. nih.govnih.govresearchgate.net This modulation indicates that AZE can activate inflammatory signaling pathways within microglia. nih.gov AZE also induces the expression of AIF1/Iba1, a protein commonly used as a marker for microglial activation. nih.govresearchgate.net

Gene/ProteinFunctionEffect of AZE Exposure in BV2 Microglial CellsReference
Nitric Oxide (NO) Inflammatory mediatorRobust increase in release nih.govnih.gov
IL-1β Pro-inflammatory cytokineIncreased gene expression nih.govnih.gov
IL-6 Pro-inflammatory cytokineIncreased gene expression nih.govnih.gov
NOS2 Enzyme for NO synthesisIncreased gene expression nih.govnih.gov
CD68 Microglia/macrophage markerIncreased gene expression nih.govnih.gov
MHC-2a Antigen presentation proteinIncreased gene expression nih.govnih.gov
MMP-9 Extracellular matrix enzymeIncreased gene expression nih.govnih.gov
BDNF Neurotrophic factorIncreased gene and protein expression nih.govnih.govmdpi.com
AIF1/Iba1 Microglial activation markerIncreased gene expression nih.govresearchgate.net

In addition to inflammation, exposure to high concentrations of L-azetidine-2-carboxylic acid (AZE) can lead to programmed cell death, or apoptosis. nih.gov In BV2 microglial cells, AZE concentrations greater than 1000 µM were found to significantly reduce cell viability and induce cell death. nih.govnih.govresearchgate.net A key indicator of apoptosis is the alteration of proteins in the Bcl-2 family, which regulate the integrity of the mitochondrial membrane. mdpi.com AZE treatment was shown to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2, a shift that favors the initiation of the apoptotic cascade. nih.govnih.gov The induction of apoptosis has been further confirmed using techniques such as Annexin V-FITC/propidium iodide (PI) staining, which identifies cells in the early and late stages of apoptosis. nih.gov The underlying mechanism is likely linked to severe, unresolved endoplasmic reticulum (ER) stress caused by the massive burden of misfolded proteins, which can trigger apoptotic signaling pathways. researchgate.net

Cellular EffectMethod of DetectionObservation with AZE Exposure (>1000 µM)Reference
Cell Viability MTT AssaySignificantly reduced nih.govnih.govresearchgate.net
Apoptosis Initiation BAX/Bcl2 Ratio (Western Blot)Increased ratio nih.govnih.gov
Apoptosis Confirmation Annexin V-FITC/PI StainingIncreased staining, indicating cell death nih.gov

Inhibition of Collagen Synthesis and Antiangiogenic Activity (for L-Azetidine-2-carboxylic acid)

L-Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid, functions as a structural analog and lower homologue of L-proline. wikipedia.orgcapes.gov.br Its structural similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase, leading to its incorporation into proline-rich proteins, most notably collagen. sigmaaldrich.combiorxiv.orgoup.com This misincorporation is the primary mechanism behind its significant effects on collagen synthesis and, consequently, on angiogenesis.

Mechanism of Collagen Synthesis Inhibition

The fundamental repeating sequence of collagen's polypeptide chains requires proline at specific positions to achieve its stable triple-helical conformation. wisc.edu When L-azetidine-2-carboxylic acid is incorporated in place of proline, it disrupts this essential structure. sigmaaldrich.comoup.com The four-membered ring of Aze imparts different conformational constraints compared to proline's five-membered ring, destabilizing the collagen triple helix. caymanchem.com

This structural destabilization has several downstream consequences at the molecular level. Research on chick-embryo tendon cells demonstrated that the inhibition of triple-helix formation by L-azetidine-2-carboxylic acid leads to abnormally modified collagen. nih.govnih.gov The nascent, unfolded collagen chains remain susceptible to post-translational modifying enzymes for an extended period. nih.gov Specifically, the glycosylation of hydroxylysine residues, a process that normally ceases after approximately 10 minutes in control cells, was observed to continue for at least 60 minutes in the presence of the compound. nih.govnih.gov This results in the synthesis of collagen with a higher carbohydrate content, altering its biochemical properties. nih.govnih.gov The ultimate outcome is a reduction in the secretion and accumulation of functional, stable collagen. caymanchem.com

ParameterControl CellsL-Azetidine-2-carboxylic acid Treated Cells
Duration of Hydroxylysine Glycosylation~10 minutesAt least 60 minutes
Resulting Collagen ModificationNormal Carbohydrate ContentIncreased Carbohydrate Content

The data in the table is sourced from studies on chick-embryo tendon cells. nih.govnih.gov

Antiangiogenic Activity

The disruption of collagen synthesis is intrinsically linked to the antiangiogenic properties of L-azetidine-2-carboxylic acid. sigmaaldrich.com Angiogenesis, the formation of new blood vessels, is critically dependent on the controlled degradation and remodeling of the extracellular matrix (ECM), of which collagen is a primary structural component.

In a key study using a rat mesenteric-window model, systemic administration of L-azetidine-2-carboxylic acid was found to inhibit mast-cell-mediated angiogenesis. nih.gov The compound altered the pattern of new blood vessel formation in a distinct manner. nih.gov Treatment led to a significant reduction in the number of microvessels per unit of tissue, which reflects an inhibition of vascular branching and tortuosity. nih.gov Interestingly, while branching was inhibited, the spatial expansion of the new vasculature showed a tendency to be stimulated. nih.gov It has also been noted that in certain contexts, L-azetidine-2-carboxylic acid can induce the expression of matrix metalloproteinase 9 (MMP-9), an enzyme involved in ECM degradation, highlighting a complex interplay of its effects on the tissue microenvironment. nih.govmdpi.com

Further research has shown that the antiangiogenic effect of L-azetidine-2-carboxylic acid can be influenced by other agents. nih.gov For instance, co-administration with steroids like dexamethasone (B1670325) or methylprednisolone (B1676475) paradoxically antagonized its angiostatic effects, leading to a stimulation of angiogenesis. nih.gov This finding underscores the complexity of modulating neovascularization and suggests that the compound's activity is sensitive to the broader biochemical context. nih.gov

Angiogenic Parameter (in Rat Mesentery)Observed Effect of L-Azetidine-2-carboxylic acid
Microvascular Formation (Vessel Branching/Tortuosity)Markedly Reduced (p ≤ 0.01)
Spatial Expansion (Vascularized Area)Tendency to Stimulate

The data in the table is sourced from a study on mast-cell-mediated angiogenesis in rats. nih.gov

Computational and Theoretical Studies on 2 1 Azetidinyl Propanoic Acid Systems

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.com For 2-(1-azetidinyl)propanoic acid derivatives, these simulations are crucial in understanding their binding affinity and mode of interaction with target enzymes.

In the context of ACE inhibitors, docking studies would involve the three-dimensional structure of the ACE protein, often obtained from crystallographic data. nih.gov The this compound molecule is then computationally placed into the active site of the enzyme to identify the most favorable binding orientation. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. mdpi.com For instance, the carboxylate group of the propanoic acid moiety is expected to interact with the zinc ion present in the active site of ACE, a critical interaction for inhibitory activity. nih.gov

The results of docking simulations are often expressed as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. mdpi.com These scores can be used to rank a series of this compound derivatives and prioritize them for synthesis and biological evaluation. nih.gov

Table 1: Illustrative Molecular Docking Results of this compound Derivatives against ACE
CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
This compound-7.2HIS353, GLU384, ZN7012
Derivative A-8.5HIS353, GLU384, TYR523, ZN7013
Derivative B-7.9HIS353, GLU384, LYS511, ZN7012

Pharmacophore Development and Virtual Screening Strategies

Pharmacophore modeling is a powerful approach in drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. sciencebiology.org Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore models are developed based on the structural features of a set of known active molecules, even in the absence of a known 3D structure of the target protein. mdpi.comnih.gov For this compound systems, a set of known ACE inhibitors with similar structural scaffolds would be aligned to identify common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups. nih.gov The resulting pharmacophore model represents a hypothesis of the key features responsible for ACE inhibition. nih.gov This model can then be used to search virtual compound databases for novel molecules that match the pharmacophoric features, potentially leading to the discovery of new and diverse this compound derivatives with ACE inhibitory activity. nih.gov

Structure-Based Pharmacophore Generation

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.govnih.gov This approach identifies the key interaction points between the protein's active site and a bound ligand. nih.gov For ACE, the crystal structure in complex with an inhibitor would be used to define the essential features for binding. sciencebiology.org These features would include the zinc-coordinating group, hydrogen bond interactions with key amino acid residues, and hydrophobic pockets. koreascience.kr A pharmacophore model derived from the ACE active site can then be used to screen virtual libraries for compounds, including those with a this compound core, that can fit into the active site and make the necessary interactions for inhibition. nih.gov

Table 2: Example of a Pharmacophore Model for ACE Inhibitors based on the this compound Scaffold
Pharmacophoric FeatureDescriptionGeometric Constraints (Å)
Hydrogen Bond Acceptor (HBA)Interaction with active site donorsDistance to HBD1: 3.0 ± 0.5
Hydrogen Bond Donor (HBD)Interaction with active site acceptorsDistance to HBA1: 2.8 ± 0.5
Hydrophobic (HY)Interaction with hydrophobic pocketsDistance to HBA1: 4.5 ± 1.0
Negative Ionizable (NI)Interaction with Zinc ionDistance to HY1: 3.5 ± 0.5

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules. nih.gov These methods can be used to calculate various molecular descriptors, such as atomic charges, molecular orbital energies, and electrostatic potentials, which are important for understanding the reactivity and intermolecular interactions of this compound. mdpi.com

Conformational analysis, often performed in conjunction with quantum chemical calculations, aims to identify the stable three-dimensional arrangements (conformers) of a molecule. nih.gov For this compound, the flexibility of the azetidine (B1206935) ring and the propanoic acid side chain can lead to multiple low-energy conformations. nih.gov Understanding the preferred conformation of the molecule is crucial, as it is the bioactive conformation that binds to the target enzyme. nih.gov Computational methods can predict the relative energies of different conformers and the energy barriers for interconversion between them.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a series of this compound derivatives, a QSAR model can be developed to predict their ACE inhibitory activity based on various molecular descriptors. researchgate.net

These descriptors can be categorized into different types, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.govresearchgate.netnih.gov By correlating these descriptors with the experimentally determined biological activities of a training set of compounds, a predictive QSAR model can be built. researchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent inhibitors. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments, serving as a definitive confirmation of the compound's identity. mdpi.com For 2-(1-Azetidinyl)propanoic acid (C₆H₁₁NO₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.

A key fragmentation pathway for cyclic amines in mass spectrometry involves α-cleavage, where the bond adjacent to the nitrogen atom is broken. miamioh.edu Another common fragmentation for amines is the loss of a hydrogen atom to produce a stable [M-1]⁺ ion. miamioh.edu For the propanoic acid moiety, fragmentation can involve the loss of the carboxyl group.

Table 2: Predicted HRMS Fragments for this compound (C₆H₁₁NO₂)
Fragment IonDescriptionPredicted Exact Mass (m/z)
[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)129.07898
[C₆H₁₀NO₂]⁺Loss of a hydrogen radical ([M-H]⁺)128.07115
[C₅H₁₀N]⁺Loss of carboxyl group84.08130
[C₄H₈N]⁺α-cleavage of the azetidine (B1206935) ring70.06565
[C₂H₅O₂]⁺Propanoic acid fragment61.02895

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities, byproducts, and starting materials, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. shimadzu.com Given the polar nature of this compound, due to the presence of both an amine and a carboxylic acid, reversed-phase HPLC (RP-HPLC) is a suitable analytical approach. creative-proteomics.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. creative-proteomics.com To achieve good peak shape and retention for this polar, zwitterionic compound, the mobile phase often requires modification with an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxyl group. nih.gov Detection is commonly performed using a UV detector, although the compound lacks a strong chromophore, so detection at low wavelengths (around 200-210 nm) is necessary. shimadzu.com For higher sensitivity, derivatization with a UV-active or fluorescent tag may be employed. myfoodresearch.com

Table 3: Typical RP-HPLC Conditions for Analysis of this compound
ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temp. Ambient or controlled (e.g., 30 °C)
Injection Vol. 5 - 20 µL
Detection UV at 210 nm

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of this compound, GC can be employed to assess its purity and potentially to separate its enantiomers if a chiral stationary phase is used.

Principles and Application:

In a typical GC analysis, the sample is vaporized and introduced into a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. creative-proteomics.com For a carboxylic acid like this compound, derivatization is often a necessary step to increase its volatility and thermal stability, thereby improving chromatographic performance. A common derivatization strategy involves esterification, for instance, by reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.

Hypothetical GC Method Parameters:

While specific experimental data for this compound is not widely published, a hypothetical GC method can be proposed based on the analysis of similar short-chain fatty acids. nih.govcerealsgrains.org

ParameterValue/TypePurpose
Column HP-INNOWAX or similar polar capillary columnTo effectively separate the polar analyte from impurities. nih.gov
Injector Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program Initial temp. 100 °C, ramp to 240 °C at 10 °C/minTo achieve good separation of components with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides high sensitivity for organic compounds, while MS offers structural information for peak identification. creative-proteomics.com
Carrier Gas Helium or NitrogenInert gases to carry the analyte through the column. creative-proteomics.com

The resulting chromatogram would provide information on the retention time of the derivatized this compound, which is characteristic of the compound under the specific analytical conditions. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify their relative amounts.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would be instrumental in establishing the absolute stereochemistry and conformational preferences of this compound in the solid state.

Methodology and Expected Insights:

The first step in an X-ray crystallographic analysis is the growth of a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, which possesses a chiral center at the carbon atom bearing the carboxyl and azetidinyl groups, X-ray crystallography can unequivocally determine the R or S configuration of a single enantiomer. If a racemic mixture is crystallized, the technique can reveal how the two enantiomers are arranged in the crystal lattice. While no specific crystallographic data for this compound is publicly available, studies on similar propionic acid derivatives, such as (±)-3-(Ethoxycarbonyl)-2-(imidazol-1-yl) propionic acid, have successfully utilized this technique to elucidate their crystal structures and packing arrangements. semanticscholar.org

The data obtained from X-ray crystallography would include precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, within the crystal.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Azetidinyl)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis is typically employed, starting from azetidine derivatives. For example, coupling azetidine with propanoic acid precursors via nucleophilic substitution or amidation reactions. Optimization involves varying catalysts (e.g., HATU or EDCI for amide bond formation), solvents (DMF or THF), and temperature (0–60°C) to maximize yield (>70%) and purity (>95%) .
  • Critical Parameters :

ParameterImpactOptimal Range
Catalyst typeAffects coupling efficiencyHATU/EDCI
Solvent polarityInfluences reaction rateDMF/THF
TemperatureControls side reactions25–40°C

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with azetidine protons appearing as distinct multiplets (δ 2.5–3.5 ppm) and carboxylic acid protons as a singlet (δ 12–13 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 158.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98%) using C18 columns .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence the compound’s biological activity?

  • Methodology : Enantioselective synthesis (e.g., chiral catalysts or resolution) followed by bioactivity assays. For example, (S)-enantiomers may exhibit higher affinity for GABA receptors compared to (R)-forms, as observed in structurally similar azetidine derivatives .
  • Data Analysis : Compare IC50_{50} values across enantiomers using dose-response curves. Contradictions in activity data may arise from impurities or assay variability, requiring cross-validation via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

Meta-analysis : Aggregate data from independent studies (e.g., IC50_{50}, EC50_{50}) to identify outliers.

Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability .

Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to rule out isomer contamination .

Q. What in silico strategies predict the compound’s interactions with biological targets like enzymes or receptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding poses with targets (e.g., GABA transaminase). Validate predictions with mutagenesis studies .
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data to design analogs with improved potency .

Q. What experimental design considerations are critical for in vivo pharmacokinetic and toxicity studies?

  • Methodology :

  • ADME Profiling : Measure plasma half-life (t1/2_{1/2}) in rodent models via LC-MS/MS. Optimize dosing regimens based on clearance rates .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine) after 14-day repeated dosing. Use histopathology to confirm organ-specific effects .

Q. How do structural modifications (e.g., substituents on the azetidine ring) alter physicochemical properties like solubility or logP?

  • Methodology :

  • Property Prediction : Computational tools (e.g., MarvinSketch) estimate logP and pKa. For example, adding hydroxyl groups decreases logP by 0.5–1.0 units, improving aqueous solubility .
  • Experimental Validation : Compare experimental vs. predicted solubility using shake-flask methods. Adjust synthetic routes to incorporate polar groups (e.g., -OH, -NH2_2) while maintaining activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.